![molecular formula C12H15BrO2 B3315029 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene CAS No. 951891-01-3](/img/structure/B3315029.png)
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene
Overview
Description
- Synonyms : It goes by various synonyms, including 2-bromo-4,5-dimethoxyphenyl methanol , benzenemethanol , and 2-bromo-4,5-dimethoxy-phenyl-methanol .
Synthesis Analysis
- Formation of 2-Bromo-4,5-dimethoxybenzyl Alcohol : Start with 3,4,5-trimethoxytoluene and react it with sodium bromide in acetic acid to yield 2-bromo-4,5-dimethoxybenzyl alcohol in quantitative yield . Conversion to 3-(2-bromo-4,5-dimethoxyphenyl)propenenitrile : Oxidize the alcohol using a persulfate compound in a mixed solvent of acetic acid and sulfuric acid (v/v = 10:1) to obtain the desired nitrile product .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Chalcone Derivatives
“2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene” can be used in the synthesis of chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They exhibit several biological activities and have been found to possess antimicrobial, anti-inflammatory, and anticancer properties .
Antifungal Activity
Some chalcone derivatives synthesized from “2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene” have shown promising antifungal activity against the dermatophyte clinical strain of Trichophyton rubrum .
Antibiotic Resistance Reversal
Chalcone derivatives, including those synthesized from “2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene”, have been found to reverse the resistance to vancomycin in Enterococcus faecalis B3/101 . This is particularly important in the fight against antibiotic resistance, a major global health problem.
Preparation of Boronic Acid Derivatives
“2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene” can potentially be used in the preparation of boronic acid derivatives . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups. They have a wide range of applications in organic synthesis, medicinal chemistry, and materials science .
Development of New Antimicrobial Agents
Inspired by macroalgae brominated bromophenol BDDE with antimicrobial activity, a series of 18 chalcone derivatives, including seven chalcones, six dihydrochalcones, and five diarylpropanes, was prepared and evaluated for its antimicrobial activity and potential to fight antibiotic resistance . This highlights the potential of “2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene” in the development of new antimicrobial agents.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In the context of SM cross-coupling reactions, the compound would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the formation of carbon-carbon bonds via SM cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of SM cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene. For instance, the success of SM cross-coupling reactions is attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
1-(3-bromobut-3-enyl)-2,3-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6H,1,7-8H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWFFAJWDLDNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(2,3-dimethoxyphenyl)-1-butene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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